Methyltetrazine-PEG24-NHS ester
Description
Fundamental Principles of Bioorthogonal Chemistry in Contemporary Research
Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. numberanalytics.comwikipedia.org The term, coined by Carolyn R. Bertozzi, describes reactions that are orthogonal to the vast array of chemical transformations that sustain life. wikipedia.org For a reaction to be considered bioorthogonal, it must meet several stringent criteria:
Selectivity: The reacting partners must be mutually reactive only with each other, ignoring all other functional groups present in the complex biological milieu. wikipedia.orgescholarship.org
Biocompatibility: The reagents and the resulting linkage must be non-toxic and not disrupt the normal functions of the cell or organism. wikipedia.orgpcbiochemres.com
Kinetics: The reaction should proceed at a reasonable rate under physiological conditions (temperature, pH, and aqueous environment) to be useful for studying dynamic biological processes. wikipedia.org
Stability: The newly formed covalent bond must be stable under physiological conditions. wikipedia.org
These principles have enabled researchers to label and study a wide range of biomolecules, including glycans, proteins, and lipids, in real-time within living cells. wikipedia.org Key bioorthogonal reactions include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the tetrazine ligation. escholarship.orgnih.gov
The Design and Significance of Bifunctional Linkers in Molecular Conjugation
Bifunctional linkers are molecules that contain two different reactive groups, allowing for the connection of two distinct molecular entities. nih.gov In the context of bioconjugation, these linkers serve as molecular bridges, connecting a biomolecule of interest to another molecule, such as a fluorescent dye, a drug, or another protein.
The design of a bifunctional linker is crucial for its successful application. Key considerations include:
Length and Flexibility: The linker must be long and flexible enough to allow the two connected entities to interact with their respective targets without steric hindrance, yet short enough to maintain a desired proximity. nih.govnih.gov
Solubility: Linkers should not be overly hydrophobic, which could lead to aggregation in aqueous biological environments. nih.gov The inclusion of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can significantly improve water solubility. polymerfactory.commedium.com
Reactivity: The reactive groups at each end of the linker must be chosen carefully to ensure specific conjugation to the desired targets. nih.gov
The significance of bifunctional linkers lies in their ability to create novel molecular constructs with tailored properties. They are instrumental in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. medchemexpress.com They are also central to Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com
Contextualizing Methyltetrazine-PEG24-NHS Ester within Advanced Bioconjugation Methodologies
This compound is a prime example of a modern heterobifunctional bioorthogonal reagent that embodies the principles discussed above. It is designed for two-step bioconjugation strategies.
This reagent possesses two key functional groups:
A Methyltetrazine group: This moiety participates in one of the fastest known bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO). rsc.orgconju-probe.com This reaction is exceptionally fast and proceeds without the need for a catalyst. broadpharm.combroadpharm.com
An N-Hydroxysuccinimide (NHS) ester: This is a widely used amine-reactive group that readily reacts with primary amines, such as the side chain of lysine (B10760008) residues on proteins, to form a stable amide bond. broadpharm.combroadpharm.com
The molecule also incorporates a long-chain polyethylene glycol (PEG) spacer with 24 ethylene (B1197577) glycol units (PEG24). This hydrophilic spacer enhances the water solubility of the reagent and the resulting conjugate, which is crucial for biological applications. broadpharm.comcd-bioparticles.net It also provides a flexible connection that minimizes steric hindrance between the conjugated molecules. medium.com
In a typical application, the NHS ester end of this compound is first reacted with a biomolecule containing primary amines, thereby "installing" the methyltetrazine handle onto it. This modified biomolecule can then be specifically and rapidly conjugated to another molecule bearing a TCO group through the highly efficient tetrazine-TCO ligation. This two-step approach allows for precise control over the conjugation process and is a cornerstone of advanced bioconjugation methodologies used in fields ranging from basic research to therapeutic development. axispharm.comchemimpex.com
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C64H111N5O29 | broadpharm.commedchemexpress.eu |
| Molecular Weight | 1414.60 g/mol | broadpharm.commedchemexpress.eu |
| Appearance | Orange to red solid | medchemexpress.eu |
| Solubility | Soluble in DMSO, DCM, DMF | broadpharm.com |
| Storage | -20°C, protect from light, stored under nitrogen | medchemexpress.eu |
Key Reactive Moieties and Their Characteristics
| Reactive Moiety | Reacts With | Reaction Type | Key Features |
| Methyltetrazine | trans-cyclooctene (TCO) | Inverse-electron-demand Diels-Alder (IEDDA) | Extremely fast kinetics, bioorthogonal, no catalyst required. rsc.orgconju-probe.combroadpharm.combroadpharm.com |
| NHS ester | Primary amines (-NH2) | Acylation | Forms stable amide bonds, widely used for protein labeling. broadpharm.combroadpharm.com |
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H111N5O29/c1-58-65-67-64(68-66-58)59-2-4-60(5-3-59)97-57-56-96-55-54-95-53-52-94-51-50-93-49-48-92-47-46-91-45-44-90-43-42-89-41-40-88-39-38-87-37-36-86-35-34-85-33-32-84-31-30-83-29-28-82-27-26-81-25-24-80-23-22-79-21-20-78-19-18-77-17-16-76-15-14-75-13-12-74-11-10-73-9-8-63(72)98-69-61(70)6-7-62(69)71/h2-5H,6-57H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESOHPAKQIUDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H111N5O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Kinetic Profiles of Methyltetrazine Peg24 Nhs Ester
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition via Methyltetrazine
The IEDDA reaction is a powerful tool in chemical biology, prized for its exceptionally fast reaction rates and high specificity. rsc.org This reaction occurs between an electron-poor diene, such as 1,2,4,5-tetrazine (B1199680), and an electron-rich dienophile, most notably a strained alkene like trans-cyclooctene (B1233481) (TCO). nih.govnih.gov The process involves a [4+2] cycloaddition to form an unstable tricyclic intermediate, which then undergoes a rapid retro-Diels-Alder reaction to release dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine (B8628806) product. nih.goviris-biotech.denih.gov This reaction is catalyst-free and can proceed efficiently in complex biological media. iris-biotech.dersc.org
The ligation between tetrazines and TCO is among the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹. nih.govrsc.org The kinetics are meticulously studied using techniques like stopped-flow spectrophotometry, which monitors the rapid disappearance of the tetrazine's characteristic absorbance upon reaction. nih.govrsc.orgnih.gov The reaction rate is highly dependent on the specific substituents on both the tetrazine and the dienophile.
Detailed kinetic studies have quantified the reaction rates for various tetrazine derivatives with dienophiles such as TCO. The data reveals a wide range of reactivity, allowing for the selection of an appropriate pairing based on the experimental requirements.
Table 1: Second-Order Rate Constants for IEDDA Reactions of Various Tetrazines with Dienophiles
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Source |
|---|---|---|---|---|
| 3-H-6-phenyl-Tetrazine (H-Tz) | TCO | 26,000 | PBS, pH 7.4, 37°C | nih.gov |
| 3-Methyl-6-phenyl-Tetrazine (Me-Tz) | TCO | 820 | PBS, pH 7.4, 37°C | nih.gov |
| 3-(p-methoxyphenyl)-6-phenyl-Tetrazine | TCO | 210 | PBS, pH 7.4, 37°C | nih.gov |
| 3-Methyl-6-(2-pyridyl)-Tetrazine (Me2Pyr) | TCO-PEG₄ | 5,120 | DPBS, 37°C | nih.gov |
| 3-Methyl-6-phenyl-Tetrazine (MePh) | TCO-PEG₄ | 990 | DPBS, 37°C | nih.gov |
The choice of substituent on the tetrazine ring is critical for balancing reactivity with stability, particularly in aqueous environments. A common strategy involves comparing hydrogen-substituted (H-Tz) and methyl-substituted (Me-Tz) tetrazines. rsc.org
Reactivity: Unsubstituted or hydrogen-substituted tetrazines generally exhibit faster reaction kinetics compared to their alkyl-substituted counterparts. iris-biotech.dersc.org This is attributed to reduced steric hindrance and favorable electronic properties. rsc.org Kinetic data confirms that the reaction of H-Tz with TCO is significantly faster than that of Me-Tz. nih.gov
Stability: While highly reactive, H-substituted tetrazines can be less stable in biological media. iris-biotech.denih.gov The methyl group in methyltetrazine enhances the compound's stability in aqueous solutions and biological environments like serum. iris-biotech.denih.govrsc.org This improved stability prevents degradation over longer experimental periods. For applications requiring extended incubation times, the enhanced stability of methyltetrazines outweighs their moderately slower reaction rates, making them a more reliable choice. iris-biotech.denih.gov
Table 2: Stability of Substituted Tetrazines in Fetal Bovine Serum (FBS)
| Tetrazine Derivative | Percent Remaining After 10h in FBS at 37°C | Key Feature | Source |
|---|---|---|---|
| 3-(p-methoxyphenyl)-6-phenyl-Tetrazine | > 96% | Electron-donating group, most stable | nih.gov |
| 3-H-6-phenyl-Tetrazine (H-Tz) | ~70% | Unsubstituted, moderately stable | nih.gov |
| 3-(p-CF₃-phenyl)-6-phenyl-Tetrazine | < 60% | Electron-withdrawing group, least stable | nih.gov |
The kinetics of the IEDDA reaction are governed by frontier molecular orbital (FMO) theory, where the rate is accelerated by a smaller energy gap between the diene's Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's Highest Occupied Molecular Orbital (HOMO). nih.gov
Electronic Effects: The reactivity of the tetrazine diene is enhanced by attaching electron-withdrawing groups (EWGs) to the ring. rsc.orgrsc.org These groups lower the tetrazine's LUMO energy, accelerating the reaction with an electron-rich dienophile. nih.govrsc.org Conversely, electron-donating groups (EDGs) on the tetrazine increase the LUMO energy and slow the reaction rate. nih.govrsc.org For the dienophile, electron-rich substituents raise the HOMO energy, which is favorable for fast kinetics. nih.govrsc.org
Steric and Strain Effects: Steric hindrance plays a significant role; bulky substituents on either the tetrazine or the dienophile can impede the approach of the two molecules, raising the energy of the transition state and slowing the reaction. nih.govrsc.org For this reason, monosubstituted tetrazines often react faster than more sterically crowded disubstituted tetrazines. rsc.org A critical factor in the high reactivity of dienophiles like TCO is their intrinsic ring strain. nih.govrsc.org This strain raises the dienophile's ground-state energy (and its HOMO), reducing the activation energy required for the cycloaddition. rsc.org
Nucleophilic Acylation via N-Hydroxysuccinimide (NHS) Ester
The second reactive handle on the Methyltetrazine-PEG24-NHS ester molecule is the NHS ester, a widely used functional group for conjugating molecules to primary amines (-NH₂), such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues. glenresearch.combroadpharm.comnih.gov
The reaction between an NHS ester and a primary amine is a form of nucleophilic acylation that proceeds via a well-established two-step mechanism. glenresearch.com
Nucleophilic Attack: The unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a transient, unstable tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate collapses, resulting in the elimination of N-hydroxysuccinimide (NHS) as a stable leaving group. glenresearch.comthermofisher.com
The final result is the formation of a highly stable and chemically robust amide bond linking the PEGylated methyltetrazine to the amine-containing molecule. glenresearch.com
To ensure efficient conjugation and minimize side reactions, the conditions for the NHS ester acylation must be carefully controlled.
pH: The pH of the reaction buffer is the most critical parameter. lumiprobe.cominterchim.fr The reaction requires the amine to be in its unprotonated, nucleophilic state. A pH range of 7.2 to 9 is effective, with an optimal pH often cited between 8.3 and 8.5. thermofisher.comlumiprobe.cominterchim.fr Below pH 7, the amine group is largely protonated (-NH₃⁺) and non-nucleophilic, inhibiting the reaction. lumiprobe.com Above pH 9, the competing reaction of NHS ester hydrolysis increases significantly, reducing the conjugation yield. thermofisher.comlumiprobe.com
Temperature and Time: The reaction is typically performed at temperatures ranging from 4°C to room temperature (around 25°C). thermofisher.comneb.com Incubation times can vary from 30 minutes to several hours, or even overnight, depending on the reactivity of the specific amine and the concentration of the reactants. lumiprobe.comneb.combroadpharm.com
Solvent: While the conjugation is performed in an aqueous buffer, many NHS esters have limited water solubility. broadpharm.com Therefore, the NHS ester is typically first dissolved in a small volume of a water-miscible, anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being added to the aqueous solution containing the amine-modified molecule. glenresearch.comlumiprobe.combroadpharm.com It is crucial to use high-purity, amine-free solvents to prevent premature reaction of the ester. interchim.fr The final concentration of the organic solvent in the reaction mixture should be kept low (typically under 10%) to avoid denaturation of protein substrates. broadpharm.com
Reactivity with Specific Amino Acid Residues (Lysine, Serine, Threonine, Tyrosine)
The N-hydroxysuccinimide (NHS) ester of this compound is primarily employed for its high reactivity towards the primary ε-amino group of lysine residues. nih.gov This selectivity is a cornerstone of many bioconjugation strategies. However, under certain conditions, the NHS ester can also exhibit reactivity with other nucleophilic amino acid side chains, namely the hydroxyl groups of serine, threonine, and tyrosine. nih.govstackexchange.comresearchgate.net The extent of these side reactions is influenced by several factors, most notably the pH of the reaction environment and the local amino acid sequence which can affect the pKa of the side chains. nih.govnih.gov
Lysine: The primary amine on the side chain of lysine is the most reactive nucleophile for NHS esters under physiological and slightly basic conditions (pH 7-9). lumiprobe.cominterchim.fr At these pH levels, a significant portion of the lysine amino groups are deprotonated and thus highly nucleophilic, leading to efficient formation of a stable amide bond. nih.gov
Serine, Threonine, and Tyrosine: The hydroxyl groups of serine, threonine, and tyrosine are also nucleophilic and can react with NHS esters to form ester linkages. nih.govstackexchange.comresearchgate.net However, this reactivity is generally much lower than that of primary amines. nih.gov The reaction with these hydroxyl-containing residues is more pronounced at higher pH values. Furthermore, the resulting ester bonds are less stable than the amide bonds formed with lysine and are more susceptible to hydrolysis, particularly at elevated pH. stackexchange.com Studies have shown that the local microenvironment within a protein can influence the reactivity of these residues. nih.gov For instance, the presence of neighboring basic amino acid residues can increase the nucleophilicity of serine, threonine, and tyrosine side chains, making them more susceptible to acylation by NHS esters. nih.gov
One study systematically investigated the reactivity of an NHS-ester-alkyne probe with a mouse liver proteome and found that while lysines were the most frequently modified residues, significant labeling also occurred on serines and threonines, with minor reactivity observed for tyrosines. nih.gov
| Amino Acid | Functional Group | Primary Reaction Product with NHS Ester | Relative Reactivity/Stability | Factors Influencing Reactivity |
| Lysine | Primary Amine (-NH₂) | Stable Amide Bond | High | Optimal at pH 7-9 |
| Serine | Hydroxyl (-OH) | Ester Bond | Lower than Lysine; less stable | Increases with higher pH; influenced by neighboring residues |
| Threonine | Hydroxyl (-OH) | Ester Bond | Lower than Lysine; less stable | Increases with higher pH; influenced by neighboring residues |
| Tyrosine | Phenolic Hydroxyl (-OH) | Ester Bond | Lower than Lysine; less stable | Increases with higher pH; influenced by neighboring residues |
This table summarizes the general reactivity of NHS esters with the specified amino acid residues. Actual reactivity can vary based on specific experimental conditions and the protein context.
Advanced Bioconjugation Methodologies and Applications of Methyltetrazine Peg24 Nhs Ester
Chemoselective Functionalization of Biological Macromolecules
The dual reactivity of Methyltetrazine-PEG24-NHS ester allows for the chemoselective modification of a wide array of biological macromolecules. The process typically involves an initial acylation step where the NHS ester reacts with primary amines, followed by a secondary bioorthogonal ligation using the methyltetrazine group.
Site-Specific Protein and Peptide Labeling Strategies
The most common strategy for labeling proteins and peptides with this compound involves targeting the primary amino groups present on the N-terminus and the side chains of lysine (B10760008) residues. creative-proteomics.comgbiosciences.com The NHS ester reacts with these nucleophilic amines under physiological or slightly alkaline pH conditions (typically pH 7.2-8.5) to form stable, covalent amide bonds. thermofisher.comlumiprobe.com While proteins often contain numerous lysine residues, leading to potentially heterogeneous labeling, experimental conditions can be optimized to control the degree of labeling. gbiosciences.com
Achieving site-specificity with NHS esters requires more advanced approaches. One method involves engineering the protein to have a single, uniquely accessible primary amine. More broadly, NHS esters can be transformed into reagents for site-specific modification. For instance, pretreatment of an NHS ester with mercaptoethanesulfonate (MESNA) can convert it into a chemoselective thioester capable of specifically labeling proteins at an N-terminal cysteine residue. This allows for a shift from non-specific lysine labeling to targeted N-terminal modification.
Once the protein or peptide is functionalized with the methyltetrazine group, this handle is available for rapid and specific covalent reaction with a molecule containing a trans-cyclooctene (B1233481) (TCO) group. iris-biotech.de This second step is exceptionally fast and bioorthogonal, meaning it does not cross-react with other functional groups found in biological systems. researchgate.netfrontiersin.org This two-step method is used in various applications, including the construction of antibody-drug conjugates and the attachment of imaging agents.
Derivatization of Polysaccharides and Lipids
The derivatization capabilities of this compound extend to other classes of biomolecules, including polysaccharides and lipids, provided they contain a reactive primary amine.
Polysaccharides: Many polysaccharides can be chemically modified to introduce amine functionalities or naturally contain them. For example, chitosan (B1678972) is a linear polysaccharide composed of repeating units of D-glucosamine and N-acetyl-D-glucosamine, providing abundant primary amine groups that can readily react with NHS esters. creativepegworks.com Other polysaccharides like dextran, alginate, and heparin can also be purchased in amine-functionalized forms. creativepegworks.com By reacting these aminated polysaccharides with this compound, researchers can create polysaccharide-based scaffolds or delivery vehicles equipped with a bioorthogonal handle for subsequent functionalization.
Lipids: Certain classes of lipids, particularly aminophospholipids like phosphatidylethanolamine (B1630911) (PE), contain a primary amine head group. This amine is accessible for reaction with NHS esters, allowing for the direct incorporation of the methyltetrazine-PEG linker into lipid bilayers, liposomes, or micelles. This strategy is valuable for preparing targeted drug delivery systems or for studying lipid trafficking, where the tagged lipid can be visualized after ligation with a TCO-fluorophore.
Minimizing Non-Specific Interactions and Enhancing Biocompatibility through PEG24
The covalent attachment of PEG chains, a process known as PEGylation, is a well-established strategy for improving the pharmacological properties of therapeutic proteins and other biomolecules. wikipedia.orgnih.gov The PEG24 chain in the this compound linker serves several key functions to this end.
One of the primary roles of the PEG chain is to reduce non-specific binding. researchgate.net The highly flexible PEG polymer forms a neutral, hydrophilic "cloud" or shield around the molecule to which it is conjugated. researchgate.net This physical barrier, a result of steric hindrance, masks the biomolecule from interacting non-specifically with other proteins, cell surfaces, and matrices. mdpi.com The PEG chain achieves this by creating a hydration layer, essentially a bound layer of water molecules, which improves the molecule's water solubility and helps repel the non-specific adsorption of other proteins and biomolecules. nih.govmdpi.comcreativebiomart.net This "anti-fouling" property is crucial in complex biological environments to ensure that the conjugate interacts specifically with its intended target. rsc.org Research has shown that surfaces modified with PEG can significantly reduce non-specific protein binding, in some cases by a factor of ten. nih.gov
Furthermore, this shielding effect is instrumental in reducing the immunogenicity and antigenicity of the conjugated molecule. wikipedia.orgcheckrare.com By masking the surface epitopes of a protein or peptide, the PEG chain hinders its recognition by the host's immune system. mdpi.comcheckrare.com This can lead to a significant reduction in the formation of anti-drug antibodies (ADAs), prolonging the therapeutic agent's circulation time and efficacy. wikipedia.orgcheckrare.com The increased hydrodynamic size of the PEGylated molecule also contributes to a longer half-life in the body by reducing renal clearance. wikipedia.org The use of a monodisperse PEG linker, such as the PEG24 in this molecule, has been shown to be more effective at reducing protein adsorption compared to polydisperse PEG mixtures, offering greater control and consistency. rsc.org
Impact of PEG Modification on Protein Interactions
| Parameter | Effect of PEGylation | Underlying Mechanism | Reference |
|---|---|---|---|
| Non-Specific Binding | Significantly Reduced (e.g., 10-fold decrease observed in some studies) | Formation of a hydrophilic hydration layer; Steric hindrance from the flexible polymer chain. | nih.gov |
| Specific Binding | Enhanced (e.g., 6-fold increase in specific signal observed in some studies) | Reduction of non-specific background noise allows for clearer detection of specific interactions. | nih.gov |
| Immunogenicity | Decreased | Shielding of antigenic epitopes from recognition by immune cells. | mdpi.comcheckrare.com |
| Water Solubility | Increased | The hydrophilic nature of the repeating ethylene (B1197577) glycol units attracts water molecules. | wikipedia.orgcreativebiomart.net |
| Circulatory Half-Life | Extended | Increased hydrodynamic size reduces renal clearance. | wikipedia.org |
Research Applications in Chemical Biology, Proteomics, and Materials Science
Development of Chemical Probes for Biological Imaging and Sensing
The ability to tag biomolecules with high specificity makes Methyltetrazine-PEG24-NHS ester a valuable component in the design of advanced chemical probes for visualizing and sensing biological processes. The NHS ester group readily reacts with primary amines, such as those on the lysine (B10760008) residues of proteins, to form stable amide bonds. broadpharm.commedium.combroadpharm.com This initial conjugation step allows for the introduction of the methyltetrazine "handle" onto a biomolecule of interest. The methyltetrazine can then be targeted with a complementary probe, typically bearing a trans-cyclooctene (B1233481) (TCO) group, in a subsequent bioorthogonal reaction. broadpharm.combroadpharm.com
This compound is integral to the development of fluorogenic probes, which are designed to become fluorescent only upon reacting with their target. This "turn-on" capability is highly desirable as it minimizes background signal and enhances detection sensitivity. One strategy involves the co-aggregation of a tetrazine probe with a fluorogen, which can be selected on-demand. axispharm.com The principle of fluorogenic activation in tetrazine-based systems often relies on quenching mechanisms. Before the IEDDA reaction, the tetrazine moiety can quench the fluorescence of a nearby fluorophore. The reaction with a dienophile, such as TCO, chemically alters the tetrazine, disrupting the quenching effect and leading to a significant increase in fluorescence emission. This reaction-activated fluorescence provides a clear signal for successful labeling events.
The bioorthogonal nature of the tetrazine-TCO ligation is exceptionally well-suited for applications in living systems because it proceeds efficiently under mild, physiological conditions without the need for cytotoxic catalysts like copper. broadpharm.comconju-probe.comconju-probe.com This biocompatibility is crucial for maintaining the health and normal function of cells and organisms during imaging experiments. The hydrophilic PEG24 spacer further enhances the utility of this compound by improving its water solubility and that of the labeled biomolecules, which helps to prevent aggregation. medium.comcd-bioparticles.net
Researchers have successfully applied tetrazine-PEG reagents for labeling live cells. broadpharm.comaxispharm.com Furthermore, the general strategy of using NHS esters to conjugate fluorophores to proteins has been validated for long-term, three-dimensional, and super-resolution imaging in living specimens, including whole larval zebrafish. nih.govbiorxiv.org This precedent underscores the potential of using this compound to first tag amine-containing proteins within a living organism, followed by systemic administration of a TCO-linked imaging agent (e.g., a fluorophore) for in-vivo visualization.
Pretargeting is a multi-step strategy designed to improve the target-to-background ratio in molecular imaging and therapy. It involves first administering an antibody-based agent that binds to the target tissue, followed by a second, fast-clearing, smaller molecule carrying the imaging or therapeutic payload. The IEDDA reaction is ideal for this approach due to its rapid kinetics. nih.gov
In a typical pretargeting radioimmunotherapy (PRIT) scenario, a monoclonal antibody (mAb) is first functionalized with a TCO group (TCO-mAb) and administered to the patient, allowing it to accumulate at the tumor site. nih.gov Subsequently, a smaller effector molecule, functionalized with a tetrazine and carrying a radionuclide, is administered. This compound can be used to synthesize such effector molecules. For instance, a poly-L-lysine scaffold can be modified with the NHS ester, and the resulting tetrazine-functionalized polymer can then be chelated with a therapeutic radionuclide like Astatine-211. nih.gov This approach has been explored for treating disseminated cancers. nih.gov The rapid click reaction between the circulating tetrazine-radiopharmaceutical and the tumor-bound TCO-mAb concentrates the radiation at the target, while the unbound radiopharmaceutical is quickly cleared from the body, minimizing off-target toxicity. nih.gov A similar principle applies to its use as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which bring a target protein and an E3 ubiquitin ligase into proximity to induce protein degradation. medchemexpress.comsobekbio.combiocat.com
Functionalization of Biomaterials and Nanostructured Interfaces
The modification of material surfaces to control their interaction with biological systems is a cornerstone of biomedical engineering. This compound provides a versatile platform for the bio-functionalization of a wide range of materials.
The NHS ester moiety of the compound allows for its direct covalent attachment to any material that presents primary amine groups on its surface. broadpharm.commedium.com This is a common feature of many biomaterials, including polymeric scaffolds and nanoparticles, which are often synthesized or functionalized with amine-terminated polymers. For example, it can be used to modify aminosilane-coated surfaces, providing a robust method for introducing the reactive tetrazine group onto glass or silica-based materials. broadpharm.commedium.com
This surface modification has been applied in the development of advanced drug delivery systems. A recent study describes the conjugation of multiple proteins onto the surface of PLGA/lipid hybrid nanoparticles using a Methyltetrazine-NHS ester. broadpharm.com In this work, the NHS ester first reacts with the proteins. These tetrazine-modified proteins are then "clicked" onto TCO-functionalized nanoparticles. This layer-by-layer approach allows for the creation of multi-functional nanoparticles with precisely controlled surface chemistry. Similar strategies can be envisioned for functionalizing the surfaces of hydrogels or polymeric scaffolds for applications in tissue engineering and regenerative medicine.
The incorporation of the PEG24 chain is a critical feature for enhancing the biocompatibility of modified materials. axispharm.com PEG is well-known for its ability to reduce non-specific protein adsorption and minimize immune responses, a phenomenon often referred to as "stealth" behavior. axispharm.com When this compound is used to functionalize a surface, the long, hydrophilic PEG chains form a protective layer that improves the material's performance in biological fluids. cd-bioparticles.net
Beyond biocompatibility, this linker enhances the target specificity of the modified material. The PEG spacer provides a flexible connection that reduces potential steric hindrance between the material surface and the target molecule. medium.com This allows the terminal methyltetrazine group to be readily accessible for highly specific and efficient bioorthogonal conjugation with TCO-labeled molecules, such as targeting ligands (antibodies, peptides) or therapeutic agents. conju-probe.commedium.com This combination of improved biocompatibility and specific targeting capability is essential for the development of sophisticated biomaterials for diagnostics and therapy. broadpharm.comaxispharm.com
Data Tables
Table 1: Properties of this compound
| Property | Description | Reference |
| Molecular Formula | C64H111N5O29 | broadpharm.comimmunoportal.com |
| Molecular Weight | 1414.6 g/mol | broadpharm.commedchemexpress.comsobekbio.com |
| Reactive Groups | Methyltetrazine; N-Hydroxysuccinimide (NHS) Ester | broadpharm.com |
| Reactivity | NHS ester reacts with primary amines; Methyltetrazine reacts with trans-cyclooctene (TCO). | conju-probe.combroadpharm.com |
| Key Feature | Contains a 24-unit polyethylene (B3416737) glycol (PEG) spacer. | cd-bioparticles.net |
| Solubility | Soluble in aqueous solutions, DMSO, DCM, DMF. broadpharm.comcd-bioparticles.net | |
| Primary Application | Bioorthogonal labeling and crosslinking via click chemistry. | broadpharm.commedchemexpress.com |
Table 2: Research Findings Summary
| Application Area | Key Finding | Significance | Reference |
| Pretargeted Therapy | Used to create a tetrazine-functionalized effector molecule for binding a TCO-modified antibody at a tumor site. | Enables targeted delivery of radionuclides (e.g., Astatine-211) for cancer therapy with potentially reduced systemic toxicity. | nih.gov |
| Live-Cell Imaging | Tetrazine-PEG reagents are suitable for live-cell labeling due to the fast, biocompatible nature of the IEDDA reaction. | Allows for real-time visualization of biological processes without requiring cytotoxic catalysts. | broadpharm.comconju-probe.comaxispharm.com |
| Biomaterial Functionalization | Enables conjugation of proteins to the surface of hybrid nanoparticles. | Provides a method to create multi-functional nanoparticles with controlled surface properties for drug delivery. | broadpharm.com |
| Biocompatibility | The PEG chain enhances water solubility and is expected to reduce non-specific binding and immune reactions. | Improves the in-vivo performance of materials and probes functionalized with the linker. | axispharm.comcd-bioparticles.net |
Electrochemical Control in Material Surface Modification
The functionalization of material surfaces with biomolecules is a cornerstone of biosensor development, tissue engineering, and high-throughput screening. The tetrazine moiety within molecules like this compound offers a unique handle for such modifications, not only through its bioorthogonal reactivity but also due to its inherent redox properties. Research has demonstrated that the reactivity of the 1,2,4,5-tetrazine (B1199680) ring can be switched 'on' and 'off' electrochemically. acs.orgacs.orgnih.gov This provides a sophisticated level of spatial and temporal control over the surface modification process.
The principle lies in the redox-active nature of the tetrazine core. acs.orgresearchgate.net When a negative potential (e.g., -600 mV) is applied to an electrode surface functionalized with a tetrazine-terminated self-assembled monolayer, the tetrazine ring is reduced to its 1,4-dihydro-1,2,4,5-tetrazine form. acs.org This reduced species is unreactive towards its ligation partner, such as a trans-cyclooctene (TCO). acs.org By selectively applying a potential to one microelectrode in an array while leaving an adjacent one at open circuit, researchers have achieved site-selective immobilization of TCO-modified molecules. acs.org The electrode held at a reducing potential remains unmodified, while the one at open circuit undergoes the rapid ligation reaction. acs.orgacs.org
This electrochemical control has been successfully used for the site-selective functionalization of interdigitated microelectrode arrays and for the potential-controlled ligation of enzymes like horseradish peroxidase to electrode surfaces. acs.orgnih.gov The ability to electrochemically gate the rapid and bioorthogonal tetrazine ligation opens up novel applications for creating complex, spatially defined patterns of biomolecules on conductive surfaces for advanced biosensors and biomaterials. acs.orgnih.gov
Chemoproteomic Profiling and Ligand Discovery
Chemoproteomics employs chemical probes to understand protein function and interaction on a proteome-wide scale. The this compound is a bifunctional reagent designed for such applications, combining a reactive group (NHS ester) with a bioorthogonal handle (methyltetrazine) and a solubilizing linker (PEG24).
Activity-Based Protein Profiling (ABPP) using NHS Ester Probes
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to map functional and ligandable sites directly in complex biological systems. figshare.com While many ABPP probes target specific enzyme classes, broader-reactivity probes are valuable for discovering new sites of interest across the proteome. N-hydroxysuccinimide (NHS) esters have emerged as versatile probes for this purpose. figshare.com
An NHS ester probe, typically functionalized with a reporter tag like an alkyne or azide (B81097) for subsequent analysis via click chemistry, can covalently label accessible nucleophilic residues on proteins. While traditionally used for targeting lysine residues, studies have shown they also react with serines, threonines, and tyrosines. figshare.com this compound fits this paradigm; the NHS ester group serves as the reactive warhead for covalent modification of proteins. The methyltetrazine group provides a bioorthogonal handle for downstream applications, such as attaching analytical tags or other molecules, while the long PEG24 spacer enhances water solubility and minimizes steric hindrance.
Mapping Ligandable Hotspots and Reactive Proteome Sites
The use of NHS ester probes in ABPP has enabled the large-scale mapping of "ligandable hotspots" on proteins that extend far beyond traditionally "druggable" active sites. figshare.com These hotspots include allosteric sites, sites of post-translational modification, and protein-protein interaction interfaces. figshare.com
A comprehensive study using an alkyne-functionalized NHS-ester probe identified thousands of probe-modified peptides within a mouse liver proteome. The analysis revealed the distribution of reactivity across different nucleophilic amino acids, confirming that while lysines are the most frequent targets, other residues are also significantly labeled. figshare.com
| Amino Acid Residue | Percentage of Total Modified Peptides |
|---|---|
| Lysine (Lys) | ~45-50% |
| Serine (Ser) | ~17-18% |
| Threonine (Thr) | ~17-18% |
| Tyrosine (Tyr) | Data available but percentage not specified |
| Arginine (Arg) | Data available but percentage not specified |
| Cysteine (Cys) | Data available but percentage not specified |
This broad reactivity makes NHS-ester probes, including this compound, powerful tools for uncovering previously uncharacterized functional sites across the proteome, thereby expanding the map of the "ligandable" proteome. figshare.com
Identification of Protein-Small Molecule Interactions
A key application of ABPP is in target deconvolution and identifying protein-small molecule interactions through competitive profiling. In this experimental setup, a proteome is pre-incubated with a small molecule of interest (e.g., a drug candidate or fragment) before treatment with the reactive probe. If the small molecule binds to a site that would otherwise be labeled by the probe, the signal from that site will be reduced. This reduction in labeling, quantifiable by mass spectrometry, identifies the protein as a target of the small molecule.
Research has shown that even fragment-based NHS-ester ligands can be developed to show selectivity for specific lysine hotspots on particular protein targets. For example, a fragment named CW 1-26, which contains an NHS-ester, was shown to selectively interact with a specific lysine residue (K497) on the enzyme Dihydropyrimidine dehydrogenase (Dpyd). figshare.com
| Parameter | Finding |
|---|---|
| Fragment | CW 1-26 (NHS-ester containing fragment) |
| Primary Protein Target | Dihydropyrimidine dehydrogenase (Dpyd) |
| Target Residue | Lysine 497 (K497) |
| Validation Method | Competitive isoTOP-ABPP |
| Inhibitory Concentration (IC50) | 40 µM against pure human DPYD protein |
This approach demonstrates how probes like this compound can be used not only to map reactive sites but also to validate and discover the targets of small-molecule ligands in a native biological context.
Protein Degradation via Proteolysis-Targeting Chimeras (PROTACs)
Utilization of this compound as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy target proteins. nih.gov A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This compound is a chemical tool frequently used as a component in the synthesis of PROTACs, specifically as a PEG-based linker. nih.gov In this context, its functional groups serve distinct purposes:
NHS ester: This amine-reactive group is used to covalently attach the linker to one of the two ligands (either for the target protein or the E3 ligase), which typically contains a primary or secondary amine handle.
PEG24 chain: This long, hydrophilic polyethylene glycol spacer provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. The PEG chain also improves the solubility and cell permeability of the final PROTAC molecule.
Methyltetrazine: This group serves as a stable, bioorthogonal handle. It allows for the second ligand (which would be pre-functionalized with a TCO group) to be attached via a rapid and highly specific inverse-electron-demand Diels-Alder reaction. This modular "click chemistry" approach simplifies the synthesis and allows for the rapid generation of diverse PROTAC libraries.
Therefore, this compound is not a PROTAC itself, but rather a versatile building block that provides the critical linking element for synthesizing these powerful protein-degrading molecules. nih.gov
Strategies for E3 Ubiquitin Ligase and Target Protein Recruitment
The recruitment of E3 ubiquitin ligases to specific target proteins for induced degradation is a powerful therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules designed for this purpose, consisting of a ligand for a target protein and another for an E3 ligase, connected by a linker. rsc.orgsymeres.combroadpharm.com The linker is a critical component, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.comnih.gov
This compound serves as a PEG-based PROTAC linker. medchemexpress.comglpbio.com Its heterobifunctional nature allows for the sequential conjugation of the two different ligands. The NHS ester end reacts with primary amines on one ligand, while the methyltetrazine group can be coupled to a complementary dienophile, such as a trans-cyclooctene (TCO), attached to the other ligand via the inverse electron-demand Diels-Alder (IEDDA) reaction. medchemexpress.combroadpharm.com This "click chemistry" approach facilitates the modular and efficient synthesis of PROTAC libraries with varying linker lengths and compositions to optimize degradation efficiency. symeres.comnih.gov
Advanced strategies leverage the in-cell click reaction to assemble PROTACs directly within the cellular environment. One such method, termed "Click-formed Proteolysis Targeting Chimeras" (CLIPTACs), involves designing a tetrazine-labeled E3 ligase ligand (e.g., a thalidomide (B1683933) derivative) that reacts with a TCO-labeled ligand of the target protein inside the cell to form the active PROTAC. nih.gov This approach can improve the drug-like properties and cell permeability of the constituent parts compared to the final, often large, PROTAC molecule. nih.gov
Another innovative strategy bypasses the need for a specific E3 ligase ligand altogether. In the "E3-ligand-free degrader" (ELF degrader) platform, a tetrazine-containing noncanonical amino acid is genetically incorporated into a specific surface-exposed site of an E3 ligase, such as cereblon (CRBN) or speckle-type POZ protein (SPOP). nih.gov A binder for the target protein, functionalized with a strained trans-cyclooctene (sTCO), is then administered. The subsequent intracellular click reaction covalently tethers the target protein binder directly to the E3 ligase, inducing degradation of the target protein. nih.gov This method allows for the exploration of new E3 ligases for which no small-molecule ligands are known and helps map optimal interaction sites for promoting protein degradation. nih.gov
Bioorthogonal Prodrug Activation and Controlled Drug Release
Bioorthogonal chemistry provides a powerful platform for developing prodrugs that can be activated at a specific time and location, enhancing therapeutic efficacy while minimizing off-target toxicity. nih.govrsc.orgnih.gov
The core principle behind tetrazine-based bioorthogonal prodrug activation is the "click-to-release" mechanism. nih.govresearchgate.net In this design, an active drug is chemically "caged" with a promoiety that can be cleaved upon a specific chemical reaction. The drug is linked via a self-immolative spacer to a dienophile, such as a trans-cyclooctene (TCO). nih.govnih.gov This caged, inactive prodrug circulates systemically without causing toxicity. nih.gov
Activation occurs upon administration of a tetrazine-containing molecule, which acts as the trigger. The inverse electron-demand Diels-Alder (IEDDA) reaction between the tetrazine and the TCO is exceptionally fast and highly specific, proceeding readily under physiological conditions. nih.govnih.gov This reaction forms an unstable intermediate that rapidly undergoes a series of electronic rearrangements, culminating in the cleavage of the carbamate (B1207046) linker and the release of the active drug. nih.govnih.gov A key advantage is that the reaction is bioorthogonal, meaning it does not interfere with native biological processes. rsc.orgrsc.org
A more complex strategy involves a "prodrug-prodrug" activation system. nih.gov In this approach, both the dienophile-caged drug and the tetrazine trigger are designed as prodrugs. The reaction between the two not only releases the first drug but also transforms the initial tetrazine prodrug into a second, active therapeutic agent. nih.govrsc.org This allows for the simultaneous, symbiotic generation of two different drugs from two inactive precursors, offering a novel concept in combination therapy. nih.gov
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. medchemexpress.com The linker connecting the antibody and the drug is crucial for the ADC's stability and efficacy. medchemexpress.com Methyltetrazine-PEG-NHS esters are used as ADC linkers, enabling precise control over the conjugation process. medchemexpress.commedchemexpress.com
The NHS ester group allows for conjugation to lysine residues on the antibody, while the tetrazine group provides a handle for attaching a drug molecule modified with a dienophile like TCO. medchemexpress.comresearchgate.net This modularity is a key advantage.
A significant advancement in ADC technology is the development of "click-cleavable" ADCs. rsc.org Traditional ADCs often rely on being internalized by the cancer cell to release their payload in the lysosome. rsc.org This limits their use to targeting internalizing antigens. Click-cleavable ADCs, however, can be designed to release their payload in the tumor microenvironment without needing to enter the cell. nih.govrsc.org
In this strategy, an antibody is conjugated to a TCO-linked drug. nih.gov After the ADC has accumulated at the tumor site, a tetrazine-containing activator is administered systemically. nih.gov The bioorthogonal click-to-release reaction occurs at the tumor, liberating the cytotoxic drug to kill the target cells and nearby "bystander" cells, which is particularly effective for treating heterogeneous tumors. nih.govrsc.org The PEG component in linkers like this compound can improve the pharmacokinetic properties of the ADC. nih.gov
Polymers can be used to create sophisticated drug delivery systems. When functionalized with bioorthogonal reactive groups, they can act as triggers for controlled drug release. rsc.orgnih.gov Long-chain polymers like polyethylene glycol (PEG) are known to accumulate passively in solid tumors due to the enhanced permeability and retention (EPR) effect. rsc.orgnih.gov
By derivatizing a high-molecular-weight PEG with tetrazine moieties, a "polymeric bioorthogonal trigger" is created. rsc.orgdntb.gov.ua This PEG-tetrazine conjugate can be administered to a patient who has previously received a TCO-caged prodrug. The PEG-tetrazine polymer preferentially localizes at the tumor site. nih.gov Its interaction with the prodrug triggers the release of the active drug specifically within the tumor, increasing the local therapeutic concentration and reducing systemic exposure. rsc.orgzacharyhhouston.com
The molecular weight of the PEG activator and the specific chemistry of the linker in the prodrug can be tuned to control the rate of drug release. rsc.org Studies have shown that conjugating the tetrazine activator to a 10 kDa PEG polymer not only facilitates passive targeting but also improves the serum stability of the tetrazine trigger compared to smaller, non-polymeric versions. rsc.org This combined approach of passive polymer targeting with bioorthogonal prodrug activation represents a promising strategy for localized cancer therapy. rsc.orgzacharyhhouston.com
Genetic Engineering and Unnatural Amino Acid Incorporation
The ability to introduce specific chemical modifications into DNA and RNA is essential for applications ranging from diagnostics to materials science. A powerful method to achieve this is through the enzyme-catalyzed incorporation of modified nucleotides by DNA polymerases. nih.govuni-konstanz.de While polymerases are highly selective, many can tolerate modifications at specific positions on the nucleobase, particularly the C5 position of pyrimidines. nih.govnih.gov
One effective strategy for functionalizing DNA with a tetrazine moiety leverages a two-step approach. First, a polymerase is used to incorporate a nucleotide that has been modified with a trans-cyclooctene (TCO) group, the reactive partner for tetrazine. For example, trans-cyclooctene modified thymidine (B127349) triphosphate (TCO-TTP) can be used as a surrogate for natural TTP in polymerase chain reaction (PCR) or primer extension reactions. nih.gov This results in a DNA strand that is decorated with TCO groups at specific locations.
Subsequently, this TCO-functionalized DNA can be treated with a tetrazine-containing reagent, such as this compound (though typically a more water-soluble tetrazine without the NHS ester would be used for this step). The extremely rapid and specific IEDDA click reaction attaches the tetrazine-PEG conjugate to the DNA. nih.gov This post-synthesis modification method has been used to label DNA with fluorophores and other functional groups like boronic acids for aptamer selection and sensing applications. nih.gov The efficiency of this approach relies on the ability of DNA polymerases, sometimes engineered variants like Therminator DNA polymerase, to tolerate and incorporate the modified nucleotide triphosphate. nih.govresearchgate.net
Comparative Analysis and Structure Activity Relationships of Methyltetrazine Peg24 Nhs Ester
Mechanistic and Kinetic Comparisons with Analogous Tetrazine Reagents
The reactivity of the tetrazine moiety is central to its utility in bioorthogonal chemistry, particularly in the inverse-electron-demand Diels-Alder (IEDDA) reaction with strained dienophiles like trans-cyclooctene (B1233481) (TCO). The substituents on the tetrazine ring play a critical role in modulating this reactivity and the stability of the reagent.
The addition of a methyl group to the tetrazine ring, as in Methyltetrazine-PEG24-NHS ester, introduces distinct chemical properties compared to its non-methylated counterparts. adcreviews.com While both form the core of reactive bioorthogonal linkers, the methyl group can subtly alter the electronic and steric environment of the tetrazine ring. adcreviews.com This modification often leads to improved kinetics in IEDDA reactions, potentially enabling more efficient bioconjugation. adcreviews.com
A significant challenge in designing tetrazine reagents is balancing high reactivity with sufficient stability in aqueous environments. Typically, features that increase reactivity, such as strong electron-withdrawing groups, also decrease stability. However, some studies have shown that certain methylated tetrazines can defy this trade-off. For instance, computational and experimental data have revealed that intramolecular repulsive forces can distort the tetrazine ring, which accelerates the cycloaddition step without compromising stability against degradation in biological media. acs.org In one study, while a 2-pyridyl-substituted tetrazine was highly reactive, a 4-pyridyl-substituted methyl-tetrazine showed faster degradation in cell growth medium, highlighting the complex interplay between substitution patterns and stability. acs.org
The reactivity of the tetrazine ring is profoundly influenced by its substituents. The fundamental principle governing this relationship is that electron-withdrawing groups increase the rate of the IEDDA reaction, while electron-donating groups decrease it. nih.govnih.gov This is because electron-withdrawing substituents lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), reducing the energy gap between the diene's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO) and accelerating the reaction. nih.govacs.org
Systematic studies have quantified these effects. For example, comparing a series of tetrazines with different substituents reveals a wide range of reaction rates. Tetrazines with strong electron-withdrawing groups consistently show faster kinetics with dienophiles like norbornene (NB) and TCO. nih.gov However, the specific dienophile can influence relative reactivity due to factors like steric hindrance. nih.gov
Table 1. Comparison of second-order rate constants for the reaction of various substituted tetrazines with trans-cyclooctene (TCO). The data illustrates the significant impact of substituents on reaction kinetics.
Furthermore, research has identified substituents that can enhance reactivity through mechanisms other than purely electronic effects. Sulfone and sulfoxide-substituted tetrazines, for example, exhibit an enhanced reactivity profile due to secondary orbital interactions with the strained alkene, while also maintaining stability against nucleophiles. rsc.org Hydroxyl-substituted tetrazines have also been developed that show high stability in aqueous media and selectivity for vinylboronic acids over other dienophiles. acs.org
Evaluation of PEG Spacer Variations (e.g., PEG4, PEG5, PEG12)
The PEG spacer in reagents like this compound serves multiple functions, including enhancing water solubility and minimizing the aggregation of labeled biomolecules. thermofisher.commedium.combroadpharm.com The length of this spacer, indicated by the number of repeating ethylene (B1197577) glycol units (e.g., PEG4, PEG12, PEG24), is a key parameter for optimizing performance. thermofisher.com
Longer PEG chains generally provide greater flexibility and can reduce steric hindrance, which is particularly important when conjugating large biomolecules. precisepeg.com This increased separation between the label and the biomolecule can improve accessibility for subsequent binding events. nih.gov Studies have shown that increasing PEG length can significantly enhance the targeting performance of antibody-nanocarrier conjugates. For instance, while a short PEG linker (0.65 kDa) was optimal for targeting a dendritic cell line, a much longer PEG linker (5 kDa) was required for efficient and specific targeting of primary dendritic cells. nih.gov Similarly, in vascular targeting applications, microparticles decorated with ligands attached via long PEG spacers (3.4 kDa and 10 kDa) showed dramatically improved adhesion frequency and bond lifetimes under the shear stress of blood flow. nih.gov
The choice of PEG length can also influence pharmacokinetics, with PEGylation being a well-established method to increase the circulation time and stability of therapeutic molecules by reducing clearance by the mononuclear phagocyte system. nih.govkoreascience.kr
Table 2. Impact of PEG spacer length on performance in various bioconjugation applications.
The selection of an optimal spacer arm extends beyond simply choosing a length; it involves tailoring the linker's properties to the specific demands of the application.
Minimizing Steric Hindrance : For large biomolecules like antibodies or for applications involving cell surface labeling, longer spacers such as the PEG24 in this compound are advantageous. They provide sufficient spatial separation to ensure that the reactive tetrazine moiety is accessible and that the function of the labeled biomolecule is not impeded. precisepeg.comnih.gov
Improving Solubility : The hydrophilic nature of the PEG chain imparts water solubility to the entire linker and, subsequently, to the labeled molecule. thermofisher.combroadpharm.com This is crucial for preventing the aggregation of protein conjugates, which can be a problem with more hydrophobic linkers. medium.com
Accessibility and Conformation : While often considered an inert spacer, PEG chains can influence the conformational properties of small, highly charged peptides attached to them. nih.gov Therefore, the choice of spacer must ensure that the conjugated molecule remains accessible and in its active conformation. nih.gov
Assessment Against Other Amine-Reactive Linkers
The NHS ester is a widely used functional group for targeting primary amines (–NH₂) found on the side chain of lysine (B10760008) residues in proteins and on aminosilane-coated surfaces. broadpharm.combroadpharm.com Its effectiveness is best understood by comparing it to its direct analogues and the conditions required for its use.
The reaction of an NHS ester with a primary amine forms a stable, covalent amide bond. thermofisher.com This reaction is most efficient at a neutral to slightly alkaline pH, typically between 7.2 and 9. medium.comthermofisher.com However, a competing reaction is the hydrolysis of the NHS ester, where it reacts with water and is rendered inactive. The rate of this hydrolysis increases with pH; the half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6. thermofisher.com This necessitates careful control of reaction conditions, particularly when working with dilute protein solutions. thermofisher.com
A key variation is the Sulfo-NHS ester. The addition of a negatively charged sulfonate group (–SO₃) to the succinimide (B58015) ring does not change the core reaction chemistry but significantly increases the water solubility of the linker. thermofisher.com This allows for conjugation reactions to be performed entirely in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which are often required for non-sulfonated NHS esters. thermofisher.com Furthermore, the charge on the Sulfo-NHS ester prevents it from crossing cell membranes, making it the preferred choice for specifically labeling proteins on the outer surface of a cell. thermofisher.com In contrast, the standard NHS ester in this compound is more hydrophobic (though the PEG24 spacer provides significant water solubility) and can potentially permeate cell membranes for intracellular labeling. thermofisher.comtechnologynetworks.com
Table 3. Comparative assessment of NHS Ester and Sulfo-NHS Ester amine-reactive linkers.
Relative Reactivity and Selectivity of NHS Esters in Comparison to Other Activated Esters
The N-hydroxysuccinimide (NHS) ester is a cornerstone of bioconjugation chemistry, prized for its ability to efficiently react with primary amines to form stable amide bonds. lumiprobe.comglenresearch.com This reactivity is central to the function of this compound, where the NHS ester group serves as the molecular anchor for attaching the tetrazine and PEG spacer to proteins, peptides, or other biomolecules containing primary amino groups, such as the ε-amino group of lysine residues. lumiprobe.comlumiprobe.comthermofisher.com
The reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. glenresearch.com This reaction is highly dependent on pH; optimal conditions are typically between pH 7.2 and 8.5. thermofisher.comthermofisher.com At lower pH, the amine is protonated and non-nucleophilic, preventing the reaction, while at higher pH, the competing hydrolysis of the NHS ester accelerates significantly, reducing conjugation efficiency. lumiprobe.comthermofisher.com The half-life of hydrolysis for a typical NHS ester is several hours at pH 7 but can drop to mere minutes at pH 8.6. thermofisher.comresearchgate.net
Compared to other activated esters, NHS esters strike a favorable balance of reactivity and stability. lumiprobe.com
Sulfo-NHS Esters: These are derivatives of NHS esters that contain a sulfonate group (–SO3) on the succinimide ring. thermofisher.com This modification imparts significant water solubility, allowing for conjugation reactions in purely aqueous buffers without the need for organic co-solvents like DMSO or DMF, which are often required for standard NHS esters. creative-proteomics.comcovachem.com This is particularly advantageous for sensitive proteins that may be denatured by organic solvents. creative-proteomics.com The reaction chemistry and selectivity of Sulfo-NHS esters are identical to their non-sulfonated counterparts, but their membrane impermeability allows for the specific labeling of cell surface proteins. thermofisher.com
Tetrafluorophenyl (TFP) and Sulfotetrafluorophenyl (STP) Esters: TFP and STP esters are also used for amine modification. TFP esters are known to be more stable towards hydrolysis at the basic pH values typically used for labeling compared to NHS esters. lumiprobe.com STP esters, like Sulfo-NHS esters, offer enhanced water solubility over their non-sulfonated TFP counterparts, making them suitable for labeling biomolecules in aqueous environments. lumiprobe.com
The selectivity of NHS esters for primary amines over other nucleophiles like hydroxyl (-OH) or sulfhydryl (-SH) groups is a key advantage. glenresearch.comcovachem.com While reactions with these other groups can occur, they are significantly slower, and the resulting ester or thioester bonds are much less stable and prone to hydrolysis or displacement by amines, ensuring that a stable amide bond is the predominant final product. covachem.com Studies have shown that primary amines can be as much as five times more reactive towards an NHS ester than other potential reaction sites on a molecule. nih.gov However, it has also been demonstrated that NHS esters can react with other nucleophilic amino acids, including serines, threonines, and tyrosines, which allows them to be used as probes to map ligandable hotspots across the proteome. nih.gov
Table 1: Comparison of Common Amine-Reactive Activated Esters
| Feature | NHS Ester | Sulfo-NHS Ester | TFP Ester |
|---|---|---|---|
| Primary Target | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Bond Formed | Stable Amide Bond | Stable Amide Bond | Stable Amide Bond |
| Optimal pH | 7.2 - 8.5 | 7.2 - 8.5 | > 8 |
| Solubility | Requires organic solvent (DMSO, DMF) | Water-soluble | Requires organic solvent |
| Hydrolytic Stability | Moderate; sensitive to high pH | Similar to NHS, but higher aqueous concentration can increase hydrolysis rate | More stable to hydrolysis than NHS esters |
| Key Advantage | Well-established chemistry, good balance of reactivity/stability | Water solubility, cell-impermeable | Higher stability in aqueous conditions |
Comparative Efficacy within the Bioorthogonal Chemistry Landscape
Bioorthogonal chemistry involves reactions that can proceed in a complex biological environment without interfering with native biochemical processes. nih.govnih.gov The tetrazine ligation component of this compound is a premier example of such a reaction, renowned for its exceptional kinetics and biocompatibility. acs.org
Future Perspectives and Advanced Research Frontiers
Innovations in Synthetic Methodologies for Novel Bioconjugation Reagents
The synthesis of functionalized tetrazines remains a critical area of research. While established methods like the Pinner synthesis exist, there is a continuous drive to develop more efficient and versatile synthetic routes. mdpi.com Recent innovations focus on the derivatization of tetrazine scaffolds to introduce a wide array of functional groups, enhancing their utility in bioconjugation. rsc.org The development of novel tetrazine derivatives with unique properties, such as fluorogenic capabilities that lead to a "turn-on" fluorescence upon reaction, represents a significant leap forward. nih.gov These advancements allow for the creation of a diverse library of bioconjugation reagents with tailored properties for specific applications. broadpharm.comlumiprobe.com
One area of innovation is the synthesis of tetrazine-containing amino acids that can be incorporated directly into peptides. nih.gov This approach allows for the creation of probes where the tetrazine moiety acts as a minimal bioorthogonal handle, reducing potential interference with biological function. nih.gov Furthermore, the development of cleavable linkers within bioconjugation reagents is a growing trend, facilitating the analysis of complex protein conjugates. nih.gov
The table below showcases a selection of innovative synthetic approaches for novel bioconjugation reagents.
| Synthetic Innovation | Description | Key Advantage |
| Fluorogenic Tetrazine Probes | Synthesis of tetrazine derivatives that are quenched until they react with a dienophile, resulting in a significant increase in fluorescence. nih.gov | Enables no-wash, real-time imaging in living cells and animals with high signal-to-noise ratios. nih.gov |
| Tetrazine-Encoded Amino Acids | Incorporation of tetrazine moieties into amino acid structures for direct peptide synthesis. nih.gov | Creates minimally sized bioorthogonal tags that are less likely to disrupt protein function. nih.gov |
| Solid-Phase Tetrazine Cyclization | On-resin cyclization of peptides using dichloro-s-tetrazine to form stable cyclic peptides. nih.gov | Allows for the creation of cyclic peptide libraries for screening and bioconjugation applications. nih.gov |
| Modular Triazolyl-Tetrazine Formation | A "click chemistry" approach to synthesize stable and reactive tetrazine probes. acs.org | Provides universal access to a wide range of functionalized tetrazine probes for various biomedical applications. acs.org |
Advancements in Multi-Modal Chemical Probe Design
The integration of multiple imaging or therapeutic modalities into a single probe offers significant advantages in research and clinical settings. Methyltetrazine-PEG24-NHS ester and similar linkers are instrumental in the construction of these multi-modal probes. By combining functionalities such as fluorophores for optical imaging, chelators for radiolabeling (for PET or SPECT imaging), and targeting ligands, researchers can create powerful tools for theranostics—the combination of therapy and diagnostics. nih.gov
For instance, a novel platform has been developed that incorporates a tetrazine for bioconjugation, a BODIPY fluorophore for optical imaging, and a DOTA chelator for radiolabeling with isotopes like Indium-111 and Actinium-225. nih.gov This allows for both in vivo imaging and the potential for targeted radionuclide therapy. nih.gov Similarly, self-assembling nanoparticles have been fabricated using tetrazine-trans-cyclooctene chemistry for dual-mode fluorescence and radioactive imaging. nih.govacs.org
The following table highlights key features of advanced multi-modal chemical probes.
| Probe Type | Modalities | Key Components | Application |
| Theranostic Scaffold | Optical Imaging & Radionuclide Therapy/Imaging | Tetrazine, BODIPY Fluorophore, DOTA Chelator nih.gov | Immuno-SPECT imaging and potential targeted cancer therapy. nih.gov |
| Dual-Mode Nanoparticles | Fluorescence & Radioactive Imaging | Self-assembling small molecules with trans-cyclooctene (B1233481), Tetrazine-tagged radiolabel nih.govacs.org | In vivo tracking and imaging of nanoparticles. nih.govacs.org |
| Pretargeting Probes | PET/SPECT Imaging | Technetium-99m chelate linked to a tetrazine mcmaster.ca | Overcoming the mismatch between the half-life of the isotope and the circulation time of antibodies. mcmaster.ca |
Integration with High-Throughput Screening and Computational Design Platforms
The vast number of potential combinations of linkers, targeting moieties, and effector molecules necessitates the use of high-throughput screening (HTS) and computational design platforms to accelerate the discovery of effective bioconjugates. HTS can be employed to rapidly screen libraries of tetrazine-based compounds for optimal reaction kinetics and stability. acs.org
Computational design plays a crucial role in predicting the properties of novel bioconjugation reagents. By modeling the structure and reactivity of different tetrazine derivatives, researchers can prioritize the synthesis of the most promising candidates. acs.org This in silico approach saves significant time and resources compared to traditional trial-and-error methods. The rational design of tetrazines with optimized stability and reactivity is a key area where computational tools are making a significant impact. acs.org
Emerging Applications in Synthetic Biology and Self-Assembling Systems
The principles of bioorthogonal chemistry are being increasingly applied in the field of synthetic biology to engineer novel cellular functions and create complex, self-assembling systems. The high specificity and efficiency of the tetrazine ligation make it an ideal tool for constructing artificial biological circuits and assembling macromolecular structures. wikipedia.org
Self-assembling peptides are a particularly exciting area of research. By incorporating tetrazine and trans-cyclooctene functionalities into peptide sequences, researchers can induce the formation of well-defined nanostructures, such as nanoparticles and nanofibers. youtube.comyoutube.com These self-assembled systems have potential applications in drug delivery, tissue engineering, and the development of novel vaccines. youtube.com The ability to precisely control the assembly and disassembly of these structures using bioorthogonal chemistry opens up new avenues for creating dynamic and responsive biomaterials. nih.govacs.org
Strategies for Translational Research in Pre-Clinical Models
The ultimate goal of developing novel bioconjugation reagents like this compound is to translate these technologies from the laboratory to the clinic. nih.gov This requires rigorous evaluation in pre-clinical animal models to assess their efficacy, and biodistribution. The long PEG24 spacer in this compound is designed to improve the pharmacokinetic properties of the resulting bioconjugate, potentially leading to longer circulation times and improved tumor accumulation in cancer models. broadpharm.comchemimpex.com
Pre-clinical studies involving tetrazine-based bioconjugates have already shown great promise. For example, in vivo imaging studies using fluorescently or radioactively labeled antibodies conjugated via tetrazine chemistry have demonstrated high tumor uptake and low background signal. nih.gov The use of pretargeting strategies, where a tetrazine-modified antibody is administered first, followed by a smaller, rapidly clearing radiolabeled trans-cyclooctene probe, can further enhance imaging contrast and reduce radiation dose to non-target tissues. mcmaster.ca
The successful translation of these technologies will depend on careful consideration of factors such as the choice of animal model, the route of administration, and the imaging or therapeutic endpoint. nih.gov
Q & A
Basic: What is the role of the PEG24 spacer in Methyltetrazine-PEG24-NHS ester, and how does it influence bioconjugation efficiency?
The PEG24 spacer enhances aqueous solubility and reduces steric hindrance during conjugation reactions. Its hydrophilic nature improves the compound’s compatibility with biological systems, while the extended chain length (24 ethylene glycol units) increases flexibility, enabling efficient binding to amine-containing biomolecules (e.g., lysine residues or amine-modified oligonucleotides). For optimal results, confirm solubility in buffer systems (e.g., PBS, pH 7.4) and validate conjugation efficiency using SDS-PAGE or MALDI-TOF mass spectrometry .
Basic: How do I optimize reaction conditions for conjugating this compound to proteins?
- pH : Use neutral to slightly basic buffers (pH 7.4–8.5) to activate the NHS ester.
- Molar Ratio : Start with a 5:1 to 10:1 molar excess of this compound over the target protein to ensure complete amine modification.
- Time/Temperature : Incubate at 4°C for 12–16 hours or room temperature for 1–2 hours.
Monitor unreacted esters by quenching with glycine and analyze via size-exclusion chromatography .
Advanced: How can I design experiments to resolve contradictory data on reaction kinetics between this compound and trans-cyclooctene (TCO) in live-cell imaging?
Contradictions in click chemistry kinetics (e.g., variable reaction rates) may arise from differences in TCO substrate accessibility, intracellular redox conditions, or PEG24-induced steric effects.
- Experimental Design :
Advanced: What methodologies are recommended to characterize the stability of this compound in aqueous storage?
- HPLC Analysis : Monitor hydrolysis of the NHS ester under varying pH (4.0–9.0) and temperatures (4°C, –20°C).
- Mass Spectrometry : Confirm degradation products (e.g., free methyltetrazine or PEG24-acid).
- Activity Assays : Test residual conjugation efficiency after storage using a model amine (e.g., BSA) .
Basic: What are the critical parameters for synthesizing this compound with high purity?
- Coupling Reaction : Use carbodiimide chemistry (e.g., EDC/NHS) to conjugate methyltetrazine to PEG24-acid.
- Purification : Employ reverse-phase HPLC or size-exclusion chromatography to remove unreacted PEG or tetrazine derivatives.
- Quality Control : Validate purity (>95%) via NMR (¹H, ¹³C) and LC-MS .
Advanced: How can Taguchi experimental design optimize this compound conjugation in complex biological matrices?
Apply orthogonal arrays (e.g., L-9) to test variables:
- Factors : pH, molar ratio, temperature, buffer ionic strength.
- Response Metrics : Conjugation yield (quantified by fluorescence or absorbance).
Prioritize factors with the highest signal-to-noise (S/N) ratios. For example, catalyst concentration (here, NHS ester reactivity) often dominates yield .
Basic: What precautions are necessary when handling this compound in fluorescence-based assays?
- Light Sensitivity : Protect from prolonged exposure to light to prevent tetrazine photodegradation.
- Solubility : Pre-dissolve in anhydrous DMSO or DMF to avoid hydrolysis.
- Quenching Controls : Include non-conjugated controls to distinguish background fluorescence .
Advanced: How does PEG24 length impact in vivo biodistribution compared to shorter PEG chains in drug delivery systems?
- Longer PEG Chains (e.g., PEG24) : Prolong circulation time by reducing renal clearance and immune recognition.
- Shorter PEG Chains (e.g., PEG4) : Enable faster tissue penetration but shorter half-life.
Validate via pharmacokinetic studies using radiolabeled or fluorescently tagged conjugates in murine models .
Advanced: What strategies mitigate aggregation of this compound-labeled proteins during long-term storage?
- Buffer Optimization : Use 10% trehalose or 0.1% BSA as stabilizing agents.
- Storage Conditions : Lyophilize conjugates or store at –80°C in single-use aliquots.
- Aggregation Monitoring : Employ dynamic light scattering (DLS) to detect particle formation .
Basic: How do I troubleshoot low yields in this compound-mediated oligonucleotide labeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
